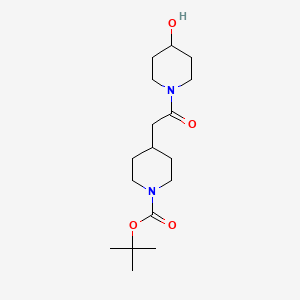
tert-Butyl 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate
Cat. No. B8412498
M. Wt: 326.4 g/mol
InChI Key: QHLVQQXLINMZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06900326B2
Procedure details


To 16.3 g (0.05 mol) of 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-hydroxypiperidine [5], 147.1 g of toluene and 6.58 g (0.065 mol) of triethylamine were added. 6.30 g (0.055 mol) of mesyl chloride was added dropwise to the mixture at a temperature in the range of 0 to 5° C. and the reaction was allowed to proceed for 2 hours at the temperature in the range. Toluene was added to the reaction mixture. Thereafter, the reaction mixture was washed with an aqueous solution of sodium hydrogencarbonate and an aqueous solution of sodium chloride, and concentrated under a reduced pressure. 70.8 g of toluene was added to the concentrated residue, and the temperature of the mixture was increased. After the residue was dissolved in toluene, filtration was carried out. Thereafter, the filtrate was cooled to room temperature and the crystals which precipitated at room temperature were collected by filtration. The resultant wet crystals were dried under a reduced pressure, whereby 17.2 g of the title compound in the state of white crystalline powder was obtained (the yield was 84.8%). The values obtained by the analysis of 1HNMR, 13CNMR and mass spectroscopy were substantially the same as those obtained in Step 5a of Example 2.
Quantity
16.3 g
Type
reactant
Reaction Step One





Yield
84.8%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([N:17]2[CH2:22][CH2:21][CH:20]([OH:23])[CH2:19][CH2:18]2)=[O:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[S:31](Cl)([CH3:34])(=[O:33])=[O:32]>C1(C)C=CC=CC=1>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([CH2:14][C:15]([N:17]2[CH2:18][CH2:19][CH:20]([O:23][S:31]([CH3:34])(=[O:33])=[O:32])[CH2:21][CH2:22]2)=[O:16])[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)CC(=O)N1CCC(CC1)O
|
|
Name
|
|
|
Quantity
|
6.58 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
147.1 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
6.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
Thereafter, the reaction mixture was washed with an aqueous solution of sodium hydrogencarbonate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
an aqueous solution of sodium chloride, and concentrated under a reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
70.8 g of toluene was added to the concentrated residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature of the mixture was increased
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
After the residue was dissolved in toluene
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals which precipitated at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resultant wet crystals were dried under a reduced pressure, whereby 17.2 g of the title compound in the state of white crystalline powder
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained (the yield was 84.8%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The values obtained by the analysis of 1HNMR, 13CNMR and mass spectroscopy
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
those obtained in Step 5a of Example 2
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)CC(=O)N1CCC(CC1)OS(=O)(=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 84.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
